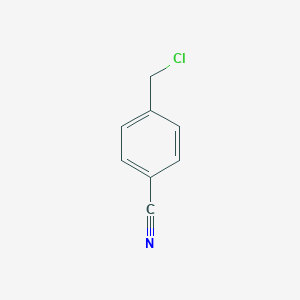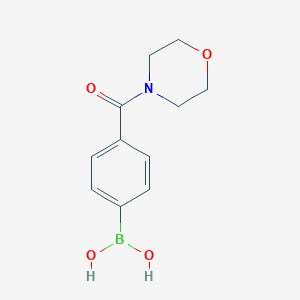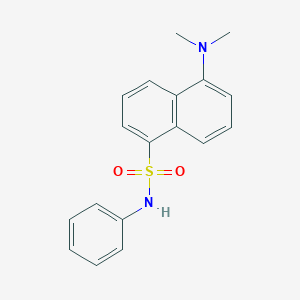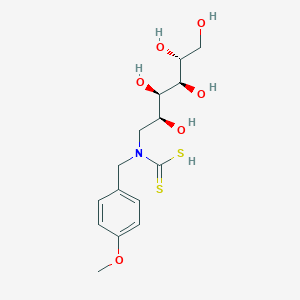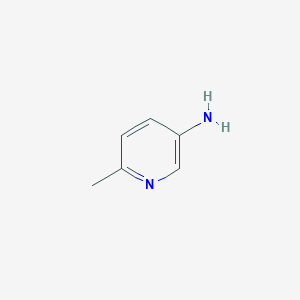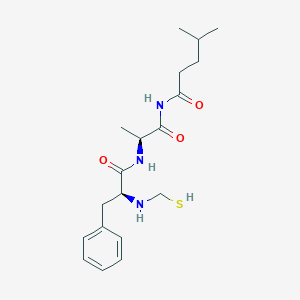
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide, also known as MMPPF, is a small molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications. MMPPF is a peptide-like compound that is synthesized through a complex process, and it has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in a range of cellular processes. The sigma-1 receptor has been implicated in a number of neurological disorders, and it is believed that the binding of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide to this receptor may result in the modulation of its activity. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has also been found to have an effect on the GABAergic system, which is a system that is involved in the regulation of anxiety and other neurological processes.
Efectos Bioquímicos Y Fisiológicos
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have a range of biochemical and physiological effects. In animal studies, Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been shown to improve cognitive function and memory retention. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has also been found to have anxiolytic effects, and it has been shown to reduce anxiety in animal models. In addition, Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide for lab experiments is its high affinity for certain receptors in the brain. This makes it a potentially useful tool for studying the activity of these receptors and their role in neurological disorders. However, one of the limitations of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, the high cost of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide may limit its use in some research settings.
Direcciones Futuras
There are a number of potential future directions for research on Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide. One area of interest is the development of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide analogs, which may have improved properties for certain applications. Another area of interest is the investigation of the potential therapeutic effects of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthesis methods for Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide may make it more accessible for use in scientific research.
Métodos De Síntesis
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is a complex molecule that is synthesized through a multi-step process. The synthesis of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide involves the use of several reagents and solvents, and it requires a high level of expertise in organic chemistry. The synthesis method for Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been well-documented in scientific literature, and it involves the use of solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and peptide-like compounds, and it involves the stepwise addition of amino acids to a growing peptide chain. The synthesis of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide involves the use of protected amino acids, which are sequentially added to a resin-bound peptide chain. The final step in the synthesis of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide involves the removal of the protecting groups and the addition of a thiol group, which results in the formation of the final product.
Aplicaciones Científicas De Investigación
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have a range of potential applications in scientific research. One of the most promising applications of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is in the field of drug discovery. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have a high affinity for certain receptors in the brain, and it has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has also been investigated for its potential use in cancer therapy, as it has been found to have anti-tumor properties.
Propiedades
Número CAS |
119935-96-5 |
|---|---|
Nombre del producto |
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide |
Fórmula molecular |
C19H29N3O3S |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
4-methyl-N-[(2S)-2-[[(2S)-3-phenyl-2-(sulfanylmethylamino)propanoyl]amino]propanoyl]pentanamide |
InChI |
InChI=1S/C19H29N3O3S/c1-13(2)9-10-17(23)22-18(24)14(3)21-19(25)16(20-12-26)11-15-7-5-4-6-8-15/h4-8,13-14,16,20,26H,9-12H2,1-3H3,(H,21,25)(H,22,23,24)/t14-,16-/m0/s1 |
Clave InChI |
FPKFWAJQYCQTJT-HOCLYGCPSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)CCC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NCS |
SMILES |
CC(C)CCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NCS |
SMILES canónico |
CC(C)CCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NCS |
Otros números CAS |
119935-96-5 |
Sinónimos |
mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide MMMP-Phe-AlaNH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



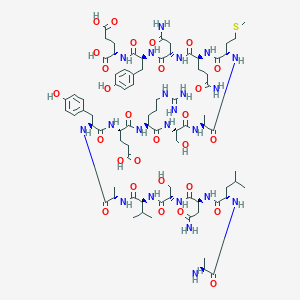
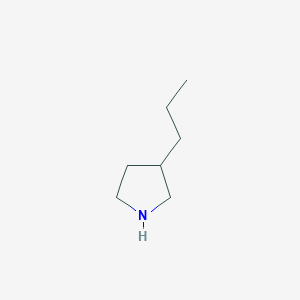
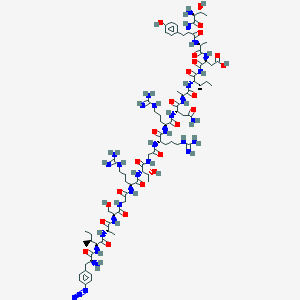
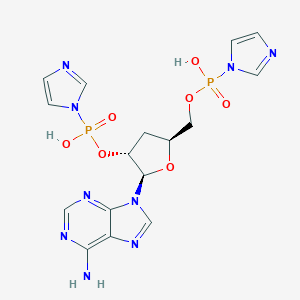
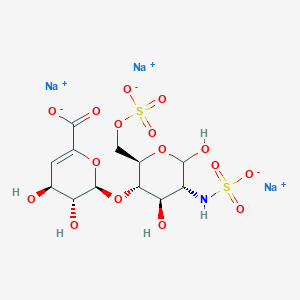
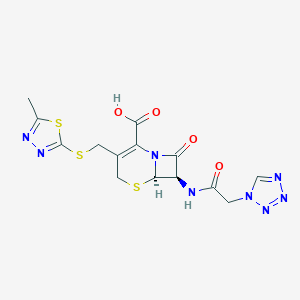
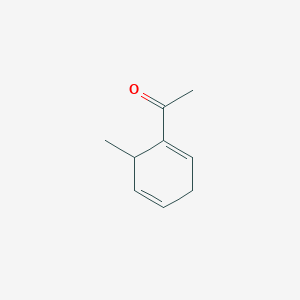
![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)
